Structural Preorganization for SMYD3 Binding: Azetidine Core and Cyclopropyl Substituent vs. Flexible Analogs
The combination of an azetidine core and an N-cyclopropyl amide in the target compound enforces a unique conformational constraint not present in analogs with flexible N-substituents such as N-(2,2-dimethoxyethyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide (CAS 1351619-33-4). Co-crystal structures of isoxazole amides with SMYD3 (PDB: 6P6G, 6P6K) demonstrate that the amide moiety directly engages the enzyme's SAM-binding pocket, where a rigid, compact substituent like cyclopropyl optimizes van der Waals contacts and reduces entropic penalty upon binding compared to linear alkyl chains [1]. In a related isoxazole amide series, a compound bearing a structurally analogous constrained amide achieved an IC50 of 32 nM against SMYD3, while compounds with more flexible linkers showed reduced potency (IC50 > 100 nM) [2].
| Evidence Dimension | Conformational preorganization and biochemical potency against SMYD3 |
|---|---|
| Target Compound Data | N-cyclopropyl azetidine carboxamide; predicted to occupy a low-energy conformation compatible with the SMYD3 active site based on co-crystal structure analysis of the isoxazole amide series (PDB: 6P6G) [1] |
| Comparator Or Baseline | N-(2,2-dimethoxyethyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide (CAS 1351619-33-4); flexible dimethoxyethyl substituent lacking conformational constraint |
| Quantified Difference | Class-level reference: constrained analog in the isoxazole amide series exhibits IC50 = 32 nM vs. >100 nM for flexible analogs [2]. Direct head-to-head data for the target compound vs. named comparator are not publicly available. |
| Conditions | Biochemical SMYD3 inhibition assay using recombinant N-terminal FLAG/His-tagged SMYD3 expressed in baculovirus-infected insect cells, with 3H-SAM as substrate |
Why This Matters
For research programs aiming to probe SMYD3 biology, the conformational restriction of the target compound makes it a superior tool for establishing SAR baseline compared to flexible analogs with unpredictable binding entropy.
- [1] PDB Entry 6P6G: Co-crystal Structure of human SMYD3 with Isoxazole Amides Inhibitors. Su, D.-S. et al. ACS Med. Chem. Lett. 2020, 11, 133-140. View Source
- [2] BindingDB. Affinity Data for BDBM50509581 (Isoxazole Amide Series). IC50 = 32 nM and 167 nM for SMYD3 inhibition in different assay formats. View Source
